molecular formula C6H4FN3O2S B2979055 Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride CAS No. 2305538-63-8

Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride

Cat. No.: B2979055
CAS No.: 2305538-63-8
M. Wt: 201.18
InChI Key: HEMJRTKJRUYBHQ-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride: is a heterocyclic compound that features a fused bicyclic structure containing both pyrazole and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.

Properties

IUPAC Name

pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN3O2S/c7-13(11,12)6-4-9-10-5(6)2-1-3-8-10/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEMJRTKJRUYBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NN2N=C1)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrazole derivatives with sulfonyl chlorides in the presence of a base, such as triethylamine, to form the sulfonyl fluoride group. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, acetonitrile, ethanol

Major Products:

    Sulfonamides: Formed by substitution with amines

    Sulfonates: Formed by substitution with alcohols

    Sulfonic Acids: Formed by oxidation

    Sulfinates: Formed by reduction

Scientific Research Applications

Chemistry: Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride is used as a key intermediate in the synthesis of various heterocyclic compounds.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a valuable tool in the development of new therapeutic agents .

Medicine: The compound’s potential pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial properties, are of great interest. It serves as a scaffold for the development of new drugs with improved efficacy and safety profiles .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes .

Mechanism of Action

The mechanism of action of Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of their activity. This covalent modification can result in the disruption of key biological pathways, thereby exerting its pharmacological effects .

Comparison with Similar Compounds

Uniqueness: Pyrazolo[1,5-b]pyridazine-3-sulfonyl fluoride stands out due to its unique fused ring structure, which combines the properties of both pyrazole and pyridazine rings. This fusion enhances its reactivity and allows for the formation of more complex and diverse chemical entities. Additionally, the presence of the sulfonyl fluoride group provides a reactive site for further functionalization, making it a versatile building block in synthetic chemistry .

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